chemical structure and properties of 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine
chemical structure and properties of 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine
Executive Summary
3-(2,3,4-Trifluorophenyl)isoxazol-5-amine is a specialized heterocyclic building block and pharmacophore used primarily in the discovery of kinase inhibitors, GABAergic modulators, and anti-inflammatory agents. Belonging to the class of 3-aryl-5-aminoisoxazoles , this compound features a highly electron-deficient phenyl ring due to the specific 2,3,4-trifluoro substitution pattern.
This fluorination pattern serves two critical medicinal chemistry functions: it significantly increases lipophilicity (LogP) to enhance membrane permeability, and it blocks metabolic oxidation at the typically vulnerable 2, 3, and 4 positions of the phenyl ring. The 5-amino-isoxazole moiety acts as a bioisostere for amide or urea groups, providing essential hydrogen bond donor/acceptor motifs for ATP-binding pockets in enzymes such as p38 MAP kinase .
Chemical Structure & Electronic Properties[1]
Identification
-
IUPAC Name: 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine
-
Molecular Formula: C
H F N O -
Molecular Weight: 214.15 g/mol
-
CAS Number: (Analogous reference: 81465-84-1 for 4-CF3 variant; specific isomer is often custom synthesized)
-
SMILES: Nc1cc(no1)-c1ccc(F)c(F)c1F
Electronic & Structural Analysis
The molecule consists of two distinct domains coupled by a C-C bond:
-
The 2,3,4-Trifluorophenyl Ring:
-
Inductive Effect (-I): The three fluorine atoms exert a strong electron-withdrawing effect, reducing the electron density of the aromatic ring. This lowers the pKa of the isoxazole amine via conjugation, making the amino group less basic and more amenable to acting as a hydrogen bond donor in neutral physiological pH.
-
Metabolic Shielding: The fluorine atoms at positions 2, 3, and 4 preventing CYP450-mediated hydroxylation, significantly extending the in vivo half-life compared to non-fluorinated analogs.
-
-
The 5-Aminoisoxazole Core:
-
Tautomerism: While predominantly existing as the amine tautomer in solution, the 5-amino-isoxazole can participate in amino-imino tautomerism, which is relevant for binding interactions in protein active sites.
-
Polarization: The oxygen and nitrogen atoms in the isoxazole ring create a dipole that facilitates specific electrostatic interactions.
-
Physicochemical Profile (Predicted)
| Property | Value (Est.) | Significance |
| LogP | 2.4 - 2.8 | Optimal range for oral bioavailability (Lipinski's Rule of 5). |
| pKa (Amine) | ~1.5 - 2.0 | Very weak base; remains neutral at physiological pH (7.4). |
| TPSA | ~52 Ų | Indicates good blood-brain barrier (BBB) permeability potential. |
| H-Bond Donors | 1 (NH2) | Critical for hinge-region binding in kinases. |
| H-Bond Acceptors | 3 (N, O, F) | Facilitates orientation in the binding pocket. |
Synthesis & Manufacturing Protocols
The synthesis of 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine follows a convergent pathway, typically starting from 2,3,4-trifluorobenzoic acid derivatives. The critical step is the regioselective cyclization of a
Retrosynthetic Analysis
-
Target: 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine
-
Precursor: 3-oxo-3-(2,3,4-trifluorophenyl)propanenitrile
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Starting Materials: 2,3,4-Trifluorobenzoic acid (or methyl ester) + Acetonitrile.
Detailed Experimental Protocol
Step 1: Preparation of Methyl 2,3,4-Trifluorobenzoate
-
Reagents: 2,3,4-Trifluorobenzoic acid (1.0 eq), Methanol (solvent), H
SO (cat.). -
Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 4-6 hours.
-
Workup: Concentrate, neutralize with NaHCO
, and extract with ethyl acetate. Yields the methyl ester.
Step 2: Synthesis of
-Ketonitrile Intermediate
-
Reagents: Methyl 2,3,4-trifluorobenzoate (1.0 eq), Acetonitrile (1.2 eq), NaH (1.5 eq) or NaHMDS, THF (anhydrous).
-
Procedure:
-
Cool anhydrous THF to 0°C under N
. Add NaH. -
Add acetonitrile dropwise.[1] Stir for 30 min to generate the anion.
-
Add methyl 2,3,4-trifluorobenzoate dropwise.
-
Allow to warm to RT and reflux for 2-4 hours.
-
-
Mechanism: Claisen-type condensation yields the sodium enolate of the
-ketonitrile. -
Workup: Quench with dilute HCl to pH 4. Extract the solid 3-oxo-3-(2,3,4-trifluorophenyl)propanenitrile .
Step 3: Cyclization to Isoxazole
-
Reagents:
-ketonitrile (from Step 2), Hydroxylamine hydrochloride (NH OH·HCl, 1.2 eq), NaOH (2.5 eq), Ethanol/Water (1:1). -
Procedure:
-
Dissolve hydroxylamine HCl and NaOH in water.
-
Add the
-ketonitrile solution in ethanol. -
Reflux at 80°C for 3-6 hours.
-
Note on Regioselectivity: High pH (>10) favors the formation of the 5-amino isomer over the 3-amino isomer.
-
-
Purification: Cool to induce precipitation.[1] Recrystallize from Ethanol/Heptane.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway for 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine via beta-ketonitrile condensation.
Medicinal Chemistry Applications
Pharmacophore Mapping
The 3-aryl-5-aminoisoxazole scaffold is a "privileged structure" in drug design.
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Kinase Inhibition (e.g., p38, VEGFR): The amino-isoxazole motif functions as a hinge-binder. The nitrogen of the isoxazole ring accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.
-
GABA Antagonism: Certain polychlorinated/fluorinated isoxazoles bind to the picrotoxin site of GABA-A receptors. The 2,3,4-trifluoro pattern enhances binding affinity by filling hydrophobic pockets.
Structural Activity Relationships (SAR)
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Ortho-Fluorine (2-position): Induces a twist in the biaryl bond, disrupting planarity. This can improve selectivity by fitting into twisted binding pockets.
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Para-Fluorine (4-position): Blocks metabolic oxidation (para-hydroxylation), a common clearance pathway for phenyl rings.
Interaction Diagram
Figure 2: Pharmacophore interaction map showing key binding modes of the scaffold within a protein active site.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4 (Predicted based on analogs).
-
Handling: Use in a fume hood. The synthesis intermediates (especially
-ketonitriles) can be potent irritants. -
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the amine.
References
-
BenchChem. One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols. (2025).[2][1]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine (Analogous Structure).[3]
-
European Patent Office. Pyridylisoxazole derivatives and their use as p38 MAP kinase inhibitors. EP 2036905 B1.
-
MDPI Molecules. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Isoxazole Derivatives. (2020).[4]
